
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropyl group and an ethyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an alkyne. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products formed include carboxylic acids and ketones.
Reduction: The major products include alcohols and amines.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
科学的研究の応用
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity by binding to the active site or the modulation of signaling pathways by interacting with receptors.
類似化合物との比較
Similar Compounds
- 3-(3-Ethyl-1H-pyrazol-4-yl)propiolic acid
- 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
- 3-(3-Phenyl-1H-pyrazol-4-yl)propiolic acid
Uniqueness
3-(3-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of both a cyclopropyl group and an ethyl group on the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-(3-cyclopropyl-1-ethylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-7-9(5-6-10(14)15)11(12-13)8-3-4-8/h7-8H,2-4H2,1H3,(H,14,15) |
InChIキー |
ILAHQFMHCMXWNV-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C2CC2)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



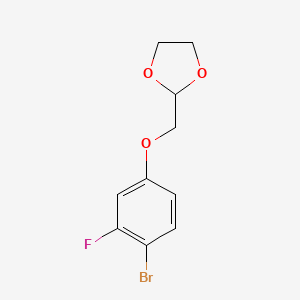
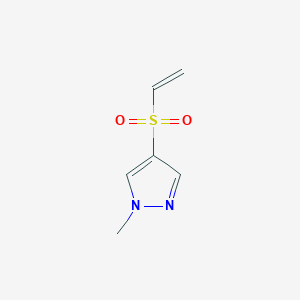

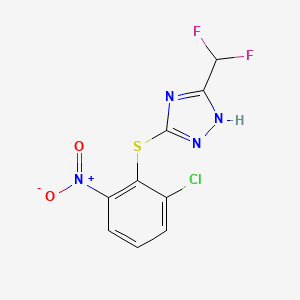
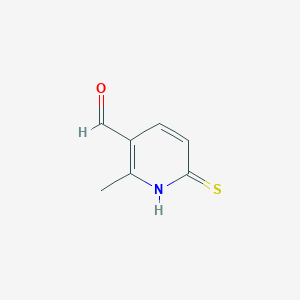
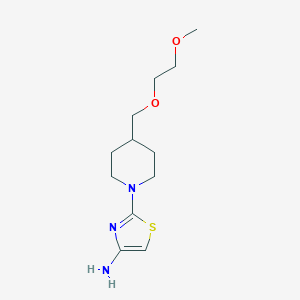
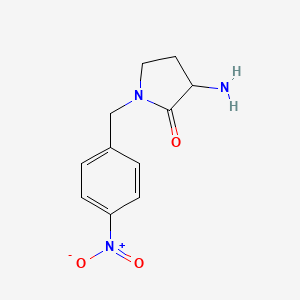
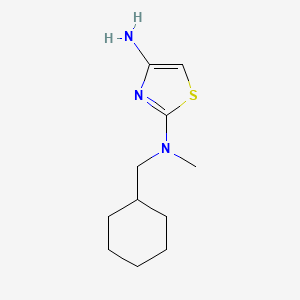



![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)

